molecular formula C8H8BrFO2 B7965100 1-Bromo-3,6-dimethoxy-2-fluorobenzene

1-Bromo-3,6-dimethoxy-2-fluorobenzene

Cat. No.: B7965100
M. Wt: 235.05 g/mol
InChI Key: WVHSWOXVZZCGQV-UHFFFAOYSA-N
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Description

1-Bromo-3,6-dimethoxy-2-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dimethoxy-2-fluorobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 3,6-dimethoxyfluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Aromatic Substitution (NAS): Fluorination of 1-bromo-3,6-dimethoxybenzene using a nucleophilic fluorinating agent like potassium fluoride (KF) in the presence of a polar aprotic solvent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-Bromo-3,6-dimethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzene ring to produce derivatives such as quinones.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the benzene ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, iodine) and various nucleophiles.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced derivatives with different functional groups.

  • Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

1-Bromo-3,6-dimethoxy-2-fluorobenzene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-3,6-dimethoxy-2-fluorobenzene exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

1-Bromo-3,6-dimethoxy-2-fluorobenzene is unique due to its combination of bromine, fluorine, and methoxy groups on the benzene ring. Similar compounds include:

  • 1-Bromo-2,4-dimethoxybenzene: Lacks the fluorine atom.

  • 1-Bromo-3,5-dimethoxybenzene: Different positions of methoxy groups.

  • 2-Bromo-3-fluoro-1,4-dimethoxybenzene: Similar structure but different positions of substituents.

Properties

IUPAC Name

2-bromo-3-fluoro-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHSWOXVZZCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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